Pyridine, 3-(methoxymethyl)-5-[(2-methyl-4-thiazolyl)ethynyl]-
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Overview
Description
[3H]methoxymethyl-MTEP is a potent and selective radioligand for the metabotropic glutamate subtype 5 (mGlu5) receptor . It is a synthetic organic compound that has been extensively studied for its binding properties and selectivity towards mGlu5 receptors . This compound is used in various scientific research applications, particularly in neuropharmacology and receptor binding studies .
Preparation Methods
The synthesis of [3H]methoxymethyl-MTEP involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
[3H]methoxymethyl-MTEP undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
[3H]methoxymethyl-MTEP is widely used in scientific research due to its selectivity and potency towards mGlu5 receptors. Some of its applications include:
Neuropharmacology: Used to study the binding properties and functions of mGlu5 receptors in the brain.
Receptor Binding Studies: Employed to investigate the binding affinity and selectivity of various ligands towards mGlu5 receptors.
Drug Development: Utilized in the development of new therapeutic agents targeting mGlu5 receptors for the treatment of neurological disorders.
Radiopharmaceuticals: Used as a radioligand in imaging studies to visualize mGlu5 receptor distribution in the brain.
Mechanism of Action
[3H]methoxymethyl-MTEP exerts its effects by binding to the mGlu5 receptor, a type of metabotropic glutamate receptor. This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways associated with mGlu5 receptor activation . The molecular targets and pathways involved include the inhibition of phosphoinositide hydrolysis and the reduction of intracellular calcium levels .
Comparison with Similar Compounds
[3H]methoxymethyl-MTEP is unique in its high selectivity and potency towards mGlu5 receptors. Similar compounds include:
[3H]methoxy-PEPy: Another potent and selective radioligand for mGlu5 receptors.
2-methyl-6-(phenylethynyl)-pyridine (MPEP): A non-radioactive ligand with high affinity for mGlu5 receptors.
2-chloro-5-hydroxyphenylglycine (CHPG): An mGlu5 agonist used in receptor activation studies. The uniqueness of [3H]methoxymethyl-MTEP lies in its radiolabeling, which allows for precise imaging and quantification of mGlu5 receptor binding in various research applications.
Properties
CAS No. |
524924-75-2 |
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Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-[2-[5-(methoxymethyl)pyridin-3-yl]ethynyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C13H12N2OS/c1-10-15-13(9-17-10)4-3-11-5-12(8-16-2)7-14-6-11/h5-7,9H,8H2,1-2H3 |
InChI Key |
AWDRAHDWMICWJM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C#CC2=CN=CC(=C2)COC |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC(=C2)COC |
Synonyms |
methoxymethyl-3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine methoxymethyl-MTEP |
Origin of Product |
United States |
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